REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][C:3]=1[CH3:10].C(Br)(Br)(Br)[Br:12].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:12])=[CH:4][C:3]=1[CH3:10]
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Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)CO)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
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C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
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The reaction mixture is stirred 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the triphenylphosphine oxide that forms is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting semi solid is filtered on a silica gel pad
|
Type
|
WASH
|
Details
|
rinsed with hexane/EtOAc (9:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)CBr)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |